molecular formula C16H14FN3O B7470656 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide

2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B7470656
M. Wt: 283.30 g/mol
InChI Key: VHYUQOMLEOKAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide involves its ability to target specific enzymes and pathways involved in various biological processes. For example, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth. In neurological disorders, it has been studied for its ability to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide vary depending on the specific biological process being targeted. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neurological disorders, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In infectious diseases, it has been investigated as a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide in lab experiments include its high potency, selectivity, and ability to target specific biological processes. However, its limitations include its potential toxicity and lack of specificity towards certain biological processes.

Future Directions

For the study of 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide include further investigation of its potential applications in cancer research, neurological disorders, and infectious diseases. Additionally, research could focus on developing more specific and less toxic analogs of the compound. Furthermore, the use of 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide in combination with other drugs could be explored as a potential treatment option. Finally, the development of more efficient synthesis methods for the compound could lead to increased availability and accessibility for further research.

Synthesis Methods

The synthesis of 2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide involves the reaction of 2-fluoro-4-methylbenzoic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous conditions. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-glycine to yield the final product.

Scientific Research Applications

2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neurological disorders, and infectious diseases. In cancer research, it has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in tumor progression. In neurological disorders, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In infectious diseases, it has been investigated as a potential antimicrobial agent.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11-6-7-13(12(17)8-11)19-16(21)9-20-10-18-14-4-2-3-5-15(14)20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYUQOMLEOKAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide

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